4-Oxazolemethanamine hydrochloride basic properties
4-Oxazolemethanamine hydrochloride basic properties
An In-depth Technical Guide to the Core Basic Properties of 4-Oxazolemethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] These five-membered heterocyclic rings, containing both oxygen and nitrogen, are adept at engaging with biological targets like enzymes and receptors through various non-covalent interactions.[1][2] This versatility has led to the development of oxazole-containing drugs for treating a wide array of diseases, including those caused by bacteria, fungi, viruses, and cancer.[2][3]
4-Oxazolemethanamine hydrochloride is a key building block in this field. Its structure, featuring a reactive primary amine tethered to the oxazole ring, makes it a valuable synthon for elaborating more complex molecular architectures. Understanding the fundamental basic properties of this compound is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the chemical and physical characteristics of 4-Oxazolemethanamine hydrochloride, detailed protocols for its characterization, and insights into its handling and application.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Oxazolemethanamine hydrochloride is essential for its application in synthesis and drug development.
Chemical Structure and Identification
The compound consists of an oxazole ring substituted at the 4-position with a methylamine group, and it is supplied as a hydrochloride salt.
| Property | Value | Source |
| Chemical Name | 4-Oxazolemethanamine hydrochloride | [4] |
| Synonyms | 1,3-oxazol-4-ylmethanamine hydrochloride | [5] |
| CAS Number | 1072806-60-0 | [4] |
| Molecular Formula | C4H7ClN2O | [4] |
| Molecular Weight | 134.56 g/mol | [4] |
| Appearance | Light yellow solid | [4] |
Basicity and pKa
The basicity of 4-Oxazolemethanamine hydrochloride is a composite of the contributions from the oxazole ring nitrogen and the primary amine. The oxazole ring itself is a very weak base, with the conjugate acid of the parent oxazole having a pKa of 0.8.[6] Protonation occurs at the nitrogen atom at the 3-position.[1][7]
Solubility
As a hydrochloride salt, 4-Oxazolemethanamine is expected to have enhanced solubility in aqueous solutions compared to its free base form.[9] While specific quantitative solubility data is not widely published, similar small molecule hydrochloride salts are often soluble in water and lower alcohols like methanol and ethanol.[10] For practical purposes, solubility should be determined empirically in the solvent system of interest.
Stability and Storage
Oxazole derivatives are generally thermally stable.[1] For optimal stability, 4-Oxazolemethanamine hydrochloride should be stored in a tightly sealed container in a dry, well-ventilated place.[11] Recommended storage temperatures are between 2-8°C.[4] It should be stored under an inert atmosphere.[11]
Experimental Protocols
The following protocols are provided as a guide for the characterization of 4-Oxazolemethanamine hydrochloride.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of the aminomethyl group.
Materials:
-
4-Oxazolemethanamine hydrochloride
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free
-
Deionized water
-
pH meter with a suitable electrode, calibrated
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh approximately 10-20 mg of 4-Oxazolemethanamine hydrochloride and dissolve it in 50 mL of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.
dot graph TD { A[Dissolve Compound in Water] --> B{Titrate with NaOH}; B --> C[Record pH vs. Volume]; C --> D[Plot Titration Curve]; D --> E{Determine Equivalence Point}; E --> F[Calculate pKa at Half-Equivalence Point]; } Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 4-Oxazolemethanamine hydrochloride. The specific conditions may require optimization.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
4-Oxazolemethanamine hydrochloride sample
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm, as oxazole has UV absorbance).
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run a gradient elution, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: 95% to 5% B
-
-
Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurities.
Applications in Drug Discovery and Development
The oxazole moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacological properties.[1][2] 4-Oxazolemethanamine hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a convenient handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships.
Oxazole-containing compounds have demonstrated a wide range of biological activities, including:
The use of 4-Oxazolemethanamine hydrochloride allows medicinal chemists to incorporate the beneficial properties of the oxazole ring into novel drug candidates.
Safety and Handling
It is crucial to handle 4-Oxazolemethanamine hydrochloride with appropriate safety precautions.
Hazard Identification:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation[13]
-
H319: Causes serious eye irritation[13]
-
H335: May cause respiratory irritation[13]
Recommended Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]
-
Wash skin thoroughly after handling.[13]
-
Use only outdoors or in a well-ventilated area.[13]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[13]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[13]
Conclusion
4-Oxazolemethanamine hydrochloride is a valuable and versatile building block for drug discovery and development. Its basic properties, centered around the primary amine, dictate its reactivity and handling. A thorough understanding of its pKa, solubility, stability, and safety is essential for its effective use in the synthesis of novel therapeutic agents. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])
-
Oxazole - Wikipedia. (URL: [Link])
-
Oxazole.pdf - CUTM Courseware. (URL: [Link])
-
(1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem. (URL: [Link])
-
4-Oxazolemethanamine hydrochloride - MySkinRecipes. (URL: [Link])
-
Recent advance in oxazole-based medicinal chemistry - PubMed. (URL: [Link])
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL: [Link])
-
(PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - ResearchGate. (URL: [Link])
-
Request A Quote - ChemUniverse. (URL: [Link])
-
Extractive Spectrophotometric Methods for the Determination of Oxomemazine Hydrochloride in Bulk and Pharmaceutical Formulations Using Bromocresol Green, Bromocresol Purple and Bromophenol Blue | Request PDF - ResearchGate. (URL: [Link])
-
Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed. (URL: [Link])
-
Validated Spectrofluorimetric Method for The Determination of Oxymetazoline Hydrochloride via Derivatization with 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) - Semantic Scholar. (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])
-
Validated Spectrofluorimetric Method for The Determination of Oxymetazoline Hydrochloride via Derivatization with 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) - ResearchGate. (URL: [Link])
-
Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - MDPI. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-OxazoleMethanaMine hydrochloride | 1072806-60-0 [chemicalbook.com]
- 5. 4-Oxazolemethanamine hydrochloride - CAS:1072806-60-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. 4-Oxazolemethanamine, N,5-dimethyl- CAS#: 114707-31-2 [m.chemicalbook.com]
- 9. CAS 2173992-46-4: 2-Oxazolemethanamine, 5-methyl-, hydroch… [cymitquimica.com]
- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. aksci.com [aksci.com]
